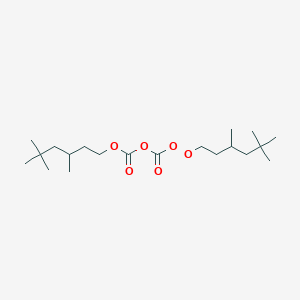
Bis(3,5,5-trimethylhexyl) peroxydicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(3,5,5-Trimethylhexyl) peroxydicarbonate: is an organic peroxide compound widely used as an initiator in polymerization reactions. It is known for its ability to decompose and generate free radicals, which are essential for initiating the polymerization process. This compound is particularly valued in the production of various polymers and resins due to its efficiency and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-(3,5,5-trimethylhexyl) peroxydicarbonate typically involves the reaction of 3,5,5-trimethylhexanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with hydrogen peroxide in the presence of a base to yield the desired peroxydicarbonate compound. The reaction conditions often require controlled temperatures and the use of solvents to ensure the stability of the peroxide.
Industrial Production Methods: In industrial settings, the production of bis-(3,5,5-trimethylhexyl) peroxydicarbonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and ensure high yields. Safety measures are crucial due to the reactive nature of organic peroxides, and specialized equipment is used to handle and store the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bis-(3,5,5-trimethylhexyl) peroxydicarbonate primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions: The decomposition of bis-(3,5,5-trimethylhexyl) peroxydicarbonate is often induced by heat or the presence of a catalyst. Common reagents used in conjunction with this compound include solvents like toluene or benzene, which help dissolve the peroxide and facilitate the reaction. The decomposition temperature is usually controlled to prevent runaway reactions and ensure a steady generation of radicals.
Major Products Formed: The primary products formed from the decomposition of bis-(3,5,5-trimethylhexyl) peroxydicarbonate are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers produced depend on the monomers used in the reaction.
Applications De Recherche Scientifique
Chemistry: In chemistry, bis-(3,5,5-trimethylhexyl) peroxydicarbonate is used as an initiator in the polymerization of various monomers, including styrene, acrylates, and methacrylates. It is also employed in the synthesis of copolymers and block copolymers, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: While the primary use of bis-(3,5,5-trimethylhexyl) peroxydicarbonate is in polymer chemistry, it has potential applications in biomedical research. For example, it can be used to create polymeric materials for drug delivery systems, tissue engineering, and medical devices. The ability to control the polymerization process allows for the design of materials with specific properties tailored to medical applications.
Industry: In the industrial sector, bis-(3,5,5-trimethylhexyl) peroxydicarbonate is used in the production of plastics, resins, and elastomers. Its efficiency as a polymerization initiator makes it valuable in manufacturing processes where high-quality polymers are required. Additionally, it is used in the production of composite materials and coatings that require precise control over the polymerization process.
Mécanisme D'action
The mechanism of action of bis-(3,5,5-trimethylhexyl) peroxydicarbonate involves the generation of free radicals through the decomposition of the peroxide bond. These free radicals are highly reactive and can initiate the polymerization of monomers by opening their double bonds and forming new covalent bonds. The process continues in a chain reaction, leading to the formation of long polymer chains. The molecular targets in this process are the monomers, which are converted into polymers through radical-induced polymerization.
Comparaison Avec Des Composés Similaires
- Bis-(4-tert-butylcyclohexyl) peroxydicarbonate
- Bis-(2-ethylhexyl) peroxydicarbonate
- Bis-(3,3,5-trimethylcyclohexyl) peroxydicarbonate
Comparison: Bis-(3,5,5-trimethylhexyl) peroxydicarbonate is unique due to its specific alkyl groups, which provide distinct reactivity and stability compared to other peroxydicarbonates. For instance, bis-(4-tert-butylcyclohexyl) peroxydicarbonate has bulkier substituents, which can affect its decomposition rate and the types of polymers it can initiate. Similarly, bis-(2-ethylhexyl) peroxydicarbonate has different alkyl groups that influence its solubility and reactivity. The choice of peroxydicarbonate depends on the desired properties of the final polymer and the specific requirements of the polymerization process.
Propriétés
Numéro CAS |
4113-15-9 |
|---|---|
Formule moléculaire |
C20H38O6 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
3,5,5-trimethylhexoxy 3,5,5-trimethylhexoxycarbonyl carbonate |
InChI |
InChI=1S/C20H38O6/c1-15(13-19(3,4)5)9-11-23-17(21)25-18(22)26-24-12-10-16(2)14-20(6,7)8/h15-16H,9-14H2,1-8H3 |
Clé InChI |
YFQXNKZAUQAFBO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)OC(=O)OOCCC(C)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B13824037.png)
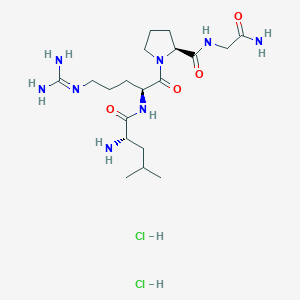
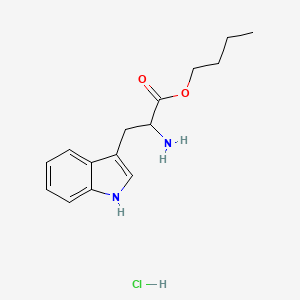
![(1Alpha,2Alpha[N]-3H)-Cholesterol](/img/structure/B13824058.png)
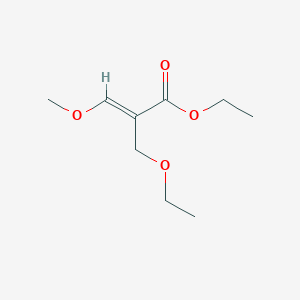
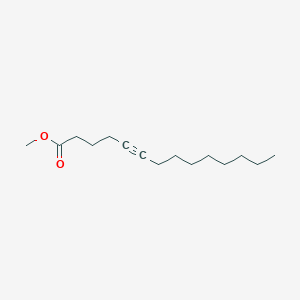
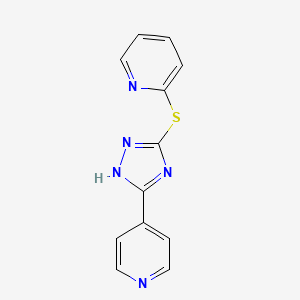
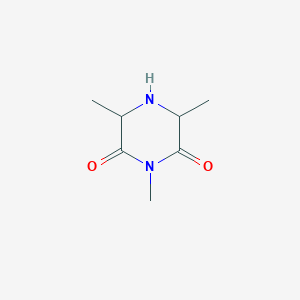
![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B13824107.png)
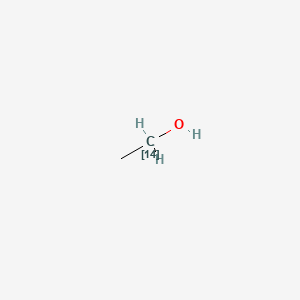
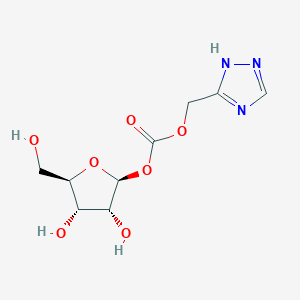
![Dimethyl 3-methyl-5-{[2-(4-nitrophenoxy)propanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B13824138.png)
